Cas no 164334-74-1 (4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde)
4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
- 4'-FLUOROBIPHENYL-3-CARBALDEHYDE
- 4'-FLUORO[1,1'-BIPHENYL]-3-CARBALDEHYDE
- 4'-FLUORO-[1,1'-BIPHENYL]-3-CARBOXALDEHYDE
- AKOS BAR-0062
- TIMTEC-BB SBB010233
- 4'-Fluorobiphenyl-3-carboxaldehyde
- 3-(4-FLUOROPHENYL)BENZALDEHYDE
- 4'-Fluoro-biphenyl-3-carbaldehyde
- 4′-Fluorobiphenyl-3-carboxaldehyde
- 4'-Fluorbiphenyl-3-carbaldehyd
- 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- IVYDCJYMOBKHTK-UHFFFAOYSA-N
- 4'-Fluoro-biphenyl-3-carboxaldehyde
- 4'-Fluorobiphenyl-3-carboxaldehyde, AldrichCPR
- [1,1'-Biphenyl]-3-carboxaldehyde,4'-fluoro-
- DTXSID40362715
- CS-0171108
- FT-0643584
- [1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-
- BB 0222406
- AR1664
- CHEMBL4440225
- SCHEMBL1854419
- AS-45181
- 164334-74-1
- AKOS000303113
- MFCD01631878
- starbld0013274
- A810560
- 4 inverted exclamation marka-Fluorobiphenyl-3-carboxaldehyde
- DB-043590
-
- MDL: MFCD01631878
- Inchi: 1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H
- InChI Key: IVYDCJYMOBKHTK-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC=C(C=O)C=1
Computed Properties
- Exact Mass: 200.06400
- Monoisotopic Mass: 200.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Liquid
- Density: 1.173
- Boiling Point: 328.8°C at 760 mmHg
- Flash Point: 221.3°C
- Refractive Index: 1.59
- PSA: 17.07000
- LogP: 3.30520
- Solubility: Not determined
4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde Security Information
- Signal Word:Danger
- Hazard Statement: H302;H318
- Warning Statement: P280;P305+P351+P338
- Hazard Category Code: 36/37/38-41-22
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113841-5g |
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde |
164334-74-1 | 98% | 5g |
628.32 USD | 2021-06-17 | |
| Fluorochem | 014279-1g |
3-(4-Fluorophenyl)benzaldehyde |
164334-74-1 | 95% | 1g |
£85.00 | 2022-03-01 | |
| AstaTech | AR1664-1/G |
3-(4-FLUOROPHENYL)BENZALDEHYDE |
164334-74-1 | 95% | 1g |
$99 | 2023-09-16 | |
| AstaTech | AR1664-5/G |
3-(4-FLUOROPHENYL)BENZALDEHYDE |
164334-74-1 | 95% | 5g |
$299 | 2023-09-16 | |
| Apollo Scientific | PC11136-1g |
4'-Fluoro-[1,1'-biphenyl]-3-carboxaldehyde |
164334-74-1 | 98% | 1g |
£82.00 | 2025-02-19 | |
| TRC | F532315-25mg |
3-(4-Fluorophenyl)benzaldehyde |
164334-74-1 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F532315-50mg |
3-(4-Fluorophenyl)benzaldehyde |
164334-74-1 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | F532315-100mg |
3-(4-Fluorophenyl)benzaldehyde |
164334-74-1 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | F532315-250mg |
3-(4-Fluorophenyl)benzaldehyde |
164334-74-1 | 250mg |
$178.00 | 2023-05-18 | ||
| Chemenu | CM370342-250mg |
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde |
164334-74-1 | 95%+ | 250mg |
$85 | 2022-06-12 |
4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde Suppliers
4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
4'-Fluoro-[1,1'-Biphenyl]-3-Carbaldehyde (CAS No: 164334-74-1)
The compound 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS No: 164334-74-1) is a significant molecule in the field of organic chemistry, particularly in the study of biphenyl derivatives and their applications in various scientific domains. This compound is characterized by its unique structure, which includes a biphenyl system with a fluoro substituent at the para position of one benzene ring and a carbaldehyde group at the meta position of the other ring. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the importance of biphenyl derivatives in material science, especially in the development of advanced materials such as organic semiconductors and optoelectronic devices. The presence of the fluoro group in 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where precise control over electronic properties is crucial.
In terms of synthesis, 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde can be prepared through various routes, including coupling reactions and aldehyde functionalization techniques. One notable method involves the Ullmann coupling reaction, which allows for the formation of the biphenyl bond under mild conditions. Researchers have also explored alternative methods to enhance the efficiency and scalability of its synthesis, particularly for industrial purposes.
The compound's reactivity is another area of active research. The aldehyde group in 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is highly reactive and can participate in a wide range of condensation reactions, such as the aldol reaction and Claisen-Schmidt condensation. These reactions are pivotal in constructing complex molecular architectures and have been utilized in drug discovery and agrochemical development.
Recent advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical studies on biphenyl derivatives, including 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde. These studies provide insights into the molecule's electronic structure, orbital interactions, and reactivity patterns at an unprecedented level of detail. Such computational tools are increasingly being integrated with experimental techniques to accelerate drug discovery and material design processes.
In addition to its chemical significance, 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde has found applications in biological systems. For instance, it has been studied as a potential lead compound in anti-cancer drug development due to its ability to modulate specific cellular pathways. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vitro and in vivo models, although further research is required to establish its safety and efficacy for clinical use.
The environmental impact of biphenyl derivatives, including 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde, has also come under scrutiny as part of broader efforts to promote sustainable chemistry practices. Researchers are exploring methods to reduce waste generation during synthesis and improve the biodegradability of these compounds to minimize their ecological footprint.
In conclusion, 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS No: 164334-74-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing scientific research and developing innovative solutions across industries.
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